2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile
Description
This compound belongs to the furopyridine class, characterized by a fused furan and pyridine ring system. The structure includes a chloro substituent at position 2, tetramethyl groups at positions 5 and 7, and a carbonitrile group at position 2. Such substitutions influence its electronic properties, steric hindrance, and reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-chloro-5,5,7,7-tetramethylfuro[3,4-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-11(2)8-5-7(6-14)10(13)15-9(8)12(3,4)16-11/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBPFHUCBBYMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)N=C(C(=C2)C#N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable pyridine derivative with chloroform in the presence of a strong base, followed by further modifications to introduce the tetramethyl groups and the carbonitrile functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyridine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Function
- Chloro and Carbonitrile Groups: The chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitutions. The carbonitrile group contributes to dipole interactions, influencing crystallization and binding properties in drug design .
- Fused γ-Lactone vs. Furan Rings: In IIIa–i, the γ-lactone ring enhances calcium antagonist activity, whereas the furan ring in the target compound may alter solubility and metabolic stability .
Eco-Friendly and Scalability Advantages
Microwave-assisted synthesis (MWAS) for furopyridines minimizes solvent use, energy consumption, and purification steps. For example, IIIa–i are synthesized solvent-free, contrasting with the pyranoid derivative’s ethanol-dependent reflux . The target compound’s synthesis likely benefits similarly, aligning with green chemistry principles .
Research Findings and Implications
- Efficiency: MWAS reduces reaction times from hours to minutes while maintaining or improving yields (e.g., 5-minute chloroformylation vs. 18-hour conventional methods) .
- Biological Relevance: Substituents like fused lactones in IIIa–i are critical for calcium channel modulation, suggesting the target compound’s tetramethyl and carbonitrile groups could be optimized for targeted bioactivity .
- Industrial Applicability: Solvent-free MWAS protocols are scalable and cost-effective, making the target compound’s production feasible for industrial applications .
Biological Activity
2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry and biological research due to its unique structural properties. This compound features a fused furan and pyridine ring system with a chlorine atom and a nitrile group, which contribute to its potential biological activities.
- Molecular Formula : CHClNO
- Molecular Weight : 236.7 g/mol
- CAS Number : 1536198-21-6
The biological activity of 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile is primarily attributed to its ability to interact with various biological targets. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the chlorine atom can engage in halogen bonding, enhancing the compound's binding affinity to enzymes or receptors involved in cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli showed significant susceptibility to the compound, suggesting its potential as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate:
- In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
- The mechanism may involve the induction of apoptosis or cell cycle arrest in these cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of furo[3,4-b]pyridine compounds found that 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. This suggests that the compound could be developed further as a therapeutic agent against bacterial infections.
Study 2: Anticancer Properties
Another research article reported that the compound significantly reduced cell viability in HeLa cells with an IC value of 150 µg/mL. The study highlighted that treatment with this compound led to morphological changes consistent with apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile | Structure | MIC = 32 µg/mL | IC = 150 µg/mL |
| 2-Chloro-5H-furo[3,4-b]pyridine-3-carbonitrile | Structure | MIC = 64 µg/mL | IC = 200 µg/mL |
| 2-Chloro-4-phenyl-7,8-dihydro-pyrano[4,3-b]pyridine | Structure | MIC = 128 µg/mL | IC = 300 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile, and what critical reaction parameters must be optimized?
- Methodological Answer : Synthesis of fused heterocyclic systems like this compound typically involves cyclization reactions using chloroacetonitrile derivatives or multi-step protocols involving lithiation-alkylation sequences. For example, analogous compounds (e.g., pyrrolo[3,4-b]indolones) are synthesized via Claisen–Schmidt condensations or solvent-free reactions with solid bases like KOH . Key parameters include:
- Temperature control (reflux vs. room temperature) to avoid side reactions.
- Solvent selection (acetic anhydride/acetic acid mixtures are common for cyclization ).
- Catalyst optimization (e.g., fused sodium acetate for acetylation steps ).
- Analytical validation via TLC, NMR, and mass spectrometry is critical to confirm purity and structure .
Q. How can researchers unambiguously assign the stereochemistry and electronic environment of this compound using spectroscopic techniques?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Combined with Hartree–Fock (HF) calculations, VCD provides absolute stereochemical assignments for chiral centers, as demonstrated for structurally similar pyridine derivatives .
- NMR Analysis : - and -NMR chemical shifts (e.g., δ 2.24–8.01 ppm for protons, 14–171 ppm for carbons) help identify substituent effects and ring currents in the fused furopyridine system .
- IR Spectroscopy : Characteristic CN stretches (~2220 cm) and NH/CO bands (1719 cm) confirm functional groups .
Advanced Research Questions
Q. What strategies are effective for functionalizing the furopyridine core to study structure-activity relationships (SAR) in medicinal chemistry?
- Methodological Answer :
- Electrophilic Substitution : Chlorine at position 2 can be replaced via nucleophilic aromatic substitution (e.g., using amines or thiols), as seen in pyrazolo[3,4-b]pyridine derivatives .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the 3-carbonitrile position, leveraging palladium catalysts .
- Cyano Group Manipulation : Reduction to amines or hydrolysis to carboxylic acids expands derivatization options .
Q. How can computational methods resolve contradictions in experimental data, such as unexpected reaction outcomes or spectral anomalies?
- Methodological Answer :
- DFT Calculations : Density Functional Theory optimizes molecular geometries to predict NMR chemical shifts or IR frequencies, aiding in structural reassignment when experimental data conflicts .
- Reaction Pathway Modeling : Tools like Gaussian or ORCA simulate intermediates in multi-step syntheses (e.g., cyclization or disproportionation reactions) to identify kinetic vs. thermodynamic control .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as applied to pyridocarbazoles in related studies .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity and purity?
- Methodological Answer :
- Batch Reactor Optimization : Scale-up of solvent-free Claisen–Schmidt reactions requires precise mixing (e.g., mortar-pestle vs. industrial grinders) to maintain reaction homogeneity .
- Purification Challenges : Column chromatography may be impractical at scale; alternatives include recrystallization (ethanol/water mixtures) or pH-selective extraction .
- Byproduct Mitigation : LC-MS monitoring identifies side products (e.g., diselenides in selenopyridine syntheses ), guiding process adjustments.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?
- Methodological Answer :
- Purity Assessment : Reanalyze samples via DSC (Differential Scanning Calorimetry) to confirm melting points (e.g., Tm = 89–91°C for a related nitrile ).
- Solvent Effects : Compare NMR spectra in deuterated solvents (DMSO-d6 vs. CDCl3) to rule out solvent-induced shift variations .
- Interlaboratory Validation : Collaborate with independent labs to replicate results, as demonstrated in multi-institutional studies of pyrazolopyridines .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| CN Stretch (IR) | ~2220 cm | |
| -NMR Shift (C≡N) | 116–117 ppm | |
| Melting Point Range | 213–246°C (analogous nitriles) | |
| Synthetic Yield | 57–83% (optimized conditions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
